CB1 Receptor Functional Potency: SDB-006 Versus SDB-005 (N-Phenyl Analogue) Comparative Data
N-Benzyl-1-pentyl-1H-indole-3-carboxamide (SDB-006) exhibits CB1 receptor functional activation with an EC50 of 19 nM, compared to the N-phenyl analogue (also designated SDB-005) which demonstrates CB1 receptor binding affinity (Ki) of 21 nM [1][2]. While these values derive from different assay formats (functional EC50 versus binding Ki) and should not be directly compared, the data establish that the N-benzyl substitution yields a CB1 agonist with nanomolar potency in a range comparable to the N-phenyl analogue.
| Evidence Dimension | CB1 receptor functional activation potency (EC50) and binding affinity (Ki) |
|---|---|
| Target Compound Data | EC50 = 19 nM (functional activation) |
| Comparator Or Baseline | SDB-005 N-phenyl analogue: Ki = 21 nM (binding affinity) |
| Quantified Difference | Both compounds exhibit nanomolar potency for CB1 receptor; direct quantitative comparison limited by differing assay endpoints (functional vs. binding) |
| Conditions | Recombinant human CB1 receptor; functional cAMP assay for SDB-006 EC50; radioligand displacement binding for SDB-005 Ki |
Why This Matters
Establishes that N-benzyl substitution maintains potent CB1 receptor engagement, confirming the compound's suitability as a reference standard for forensic identification and as a pharmacological probe within this structural subclass.
- [1] DBpedia. SDB-006. EC50 for CB1 activation: 19 nM, 7× selectivity for CB1 over CB2. DBpedia 2014. View Source
- [2] Wikipedia. SDB-005. N-phenyl analogue CB1 Ki = 21 nM. View Source
